Pharmaceutical Intermediates: 1-aminoindan is a key building block for synthesizing drugs like Rasagiline, a monoamine oxidase B (MAO-B) inhibitor used to treat Parkinson's disease. []
Ligands for Asymmetric Synthesis: 1-aminoindan derivatives, particularly the cis-1-aminoindan-2-ol, are employed as chiral ligands in asymmetric syntheses. []
Model Compounds in Neurochemistry: Derivatives of 1-aminoindan have been investigated for their potential neuroprotective properties in various models of neurotrauma. []
1-Aminoindan is a bicyclic compound with significant relevance in medicinal chemistry, particularly as a precursor for various pharmaceutical agents. It is classified as an aminoindane, characterized by the presence of an amino group attached to the indane structure. This compound has garnered attention due to its potential applications in treating neurological disorders, specifically as an intermediate in the synthesis of Rasagiline, a drug used for managing Parkinson's disease.
The compound can be derived from indane, which is a bicyclic hydrocarbon. The synthesis of 1-aminoindan typically involves the introduction of an amino group into the indane structure through various chemical reactions.
1-Aminoindan falls under the category of amines and indanes, which are further classified based on their structural features and functional groups. It is particularly noted for its chiral properties, leading to the formation of enantiomers that can exhibit different biological activities.
The synthesis of 1-aminoindan can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice. For instance, the resolution process can yield higher optical purity when conducted at temperatures between 20°C and 50°C . The use of polar aprotic solvents like dichloromethane or tetrahydrofuran is common in these reactions .
The molecular structure of 1-aminoindan consists of a fused bicyclic system with an amino group attached to one of the carbon atoms in the indane ring. The compound's chemical formula is C9H11N, indicating it contains nine carbon atoms, eleven hydrogen atoms, and one nitrogen atom.
1-Aminoindan participates in several chemical reactions that are crucial for its transformation into other compounds:
The reactivity of 1-aminoindan is influenced by its structural features, including steric hindrance around the amino group and electronic effects from the indane moiety.
The mechanism by which 1-aminoindan exerts its effects, particularly in pharmacological contexts, involves interactions at neurotransmitter receptors. As a precursor to Rasagiline, it likely influences dopaminergic pathways by inhibiting monoamine oxidase B (an enzyme that breaks down dopamine), thus increasing dopamine levels in the brain.
1-Aminoindan has several scientific uses:
1-Aminoindan (1-AI), systematically named 2,3-dihydro-1H-inden-1-amine, is a bicyclic organic compound featuring an amine group attached to the benzylic carbon of the indane scaffold. This structural arrangement confers distinctive physicochemical and pharmacological properties, distinguishing it from isomeric and open-chain analogs. Initially explored for potential bronchodilatory applications, 1-AI gained prominence as the primary metabolite of the anti-Parkinsonian drug rasagiline (Azilect®), where its neuroprotective and neuromodulatory activities are of significant therapeutic interest [1] [10]. Research now focuses on its unique conformational attributes and interactions within biological systems, positioning it as a compound of substantial scientific and clinical relevance beyond its role as a metabolite [1] [7].
The synthesis of 1-aminoindan traces back to mid-20th-century investigations into vasoactive and bronchodilatory aminoindane derivatives. Levin et al. (1944) documented early pharmacological assessments of 2-aminoindane and its analogs, noting structural parallels to ephedrine. However, 1-aminoindan itself received limited attention until the 1990s, when Teva Pharmaceuticals developed rasagiline (N-propargyl-1(R)-aminoindane) as a novel monoamine oxidase-B (MAO-B) inhibitor for Parkinson's disease treatment [1] [10]. This development highlighted 1-aminoindan’s significance: in vivo metabolism studies revealed rasagiline undergoes extensive hepatic N-dealkylation primarily via cytochrome P450 1A2, yielding 1-(R)-aminoindan (R-1-AI) as its major active metabolite [1] [7] [10]. Unlike selegiline metabolites (e.g., methamphetamine), R-1-AI lacks amphetamine-like stimulant properties, shifting research towards its intrinsic neuroprotective potential. Subsequent studies demonstrated R-1-AI's ability to mitigate neuronal damage in models of oxidative stress (e.g., hydrogen peroxide exposure in SH-SY5Y cells) and Parkinsonism (e.g., 6-hydroxydopamine lesions in rats), cementing its status as a pharmacologically relevant entity independent of rasagiline [7] [10].
1-Aminoindan (C₉H₁₁N, molecular weight 133.19 g/mol) comprises a benzene ring fused to a five-membered aliphatic ring, with the amine group (-NH₂) attached to the chiral bridgehead carbon (C1). This configuration imposes significant steric constraints, locking the molecule in a specific folded conformation distinct from the extended conformation typical of amphetamines or 2-aminoindane (where the amine attaches to C2, the methine carbon of the aliphatic ring) [1] [6].
Table 1: Key Physicochemical Properties of 1-Aminoindan
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₉H₁₁N | |
Molar Mass | 133.19 g/mol | |
Physical State | Liquid | At room temperature |
Melting Point | 15 °C | Lit. |
Boiling Point | 96-97 °C | At 8 mmHg (lit.) |
Density | 1.038 g/mL | At 25 °C (lit.) |
Refractive Index (n20/D) | 1.561 | Lit. |
Chirality | Chiral (C1 carbon) | (R)- and (S)- enantiomers |
Storage Temperature | 2-8°C | Recommended |
The structural distinction between 1-aminoindan and its positional isomer 2-aminoindane (2-AI) drives significant divergence in their pharmacological profiles and biological interactions.
2-Aminoindan: Amine at methine position (C2). Adopts a more extended, amphetamine-like conformation due to the tetrahedral geometry at C2 [1] [9]. This fundamental difference underpins their varied receptor affinities and metabolic pathways.
Neurochemical and Behavioral Effects:
2-Aminoindan and Derivatives (e.g., MDAI, 5-IAI): Function primarily as serotonin releasing agents and reuptake inhibitors, mimicking MDMA's empathogenic effects. 2-AI itself shows potent anorectic effects in rats comparable to amphetamine but reduces motor activity, contrasting amphetamine's hyperactivity. N-alkylation (e.g., N-ethyl-2-AI) abolishes this activity, highlighting the importance of the free amine [2] [5] [9].
Receptor and Transporter Interactions:
Table 2: Comparative Neurochemical and Functional Profiles of Key Aminoindanes
Compound | Primary Molecular Target/Action | Key Functional Effects In Vivo | Neuroprotective Effects |
---|---|---|---|
1-Aminoindan (R-) | Intracellular signaling (↑ Bcl-2, ↓ caspases, ↑ PKC) | Reverses Parkinsonian motor deficits; Improves cognition/memory in aged models; No locomotor stimulation | Strong (Cell culture & animal models of PD, oxidative stress) |
2-Aminoindan | Serotonin release/reuptake inhibition | Potent anorectic effect; Reduces locomotor activity | Weak or absent (Limited data) |
MDAI | Potent SERT inhibition/release (IC₅₀ ~1.8 µM) | MDMA-like empathogenic effects (animal models) | Low neurotoxicity vs. amphetamines |
5-IAI | SERT inhibition/release (IC₅₀ ~3.6 µM) | Analogous to p-iodoamphetamine (less neurotoxic) | Low serotonergic neurotoxicity reported |
The comparison underscores 1-AI's unique profile centered on cytoprotection and neuromodulation via non-transporter mechanisms, contrasting with the transporter-mediated serotonergic effects prevalent in 2-aminoindane-based novel psychoactive substances (NPS).
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7